(2-ethoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine and a diketone. The tetrazole ring could be formed through a [2+3] cycloaddition of azides and nitriles .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring is known to participate in reactions with carboxylic acids and acid chlorides to form amides .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : Research has demonstrated the synthesis of novel compounds related to the query chemical, showing variable and modest antimicrobial activity against different strains of bacteria and fungi. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Triazole Analogues : Another study focused on the synthesis of triazole analogues, indicating significant inhibition of bacterial growth by certain compounds, suggesting their potential as molecules for further development in antibacterial therapy (Nagaraj, Srinivas, & Rao, 2018).
Structural and Theoretical Studies
X-ray Structural Analysis : A novel bioactive heterocycle was prepared and evaluated for antiproliferative activity. The structure was characterized using IR, NMR, LC-MS spectra, and X-ray diffraction studies. This research underscores the importance of structural analysis in understanding the bioactivity of compounds (Benaka Prasad et al., 2018).
Theoretical and Density Functional Theory (DFT) Calculations : Efficient approaches for the regioselective synthesis of related compounds have been developed, with theoretical studies shedding light on the reaction mechanisms. This includes the use of DFT calculations to better understand the prototropy process and Fries rearrangement, which are crucial for the synthesis of pharmacologically relevant compounds (Moreno-Fuquen et al., 2019).
Applications in Drug Development
- Radiolabeled Compounds for PET : Studies have shown the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET), indicating the utility of related chemical structures in neuroimaging and the study of neurotransmission (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-2-30-19-9-4-3-8-18(19)21(29)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-5-6-16(22)14-17/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSUZCIONQSSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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